molecular formula C7H14ClN B6277566 5-methylspiro[2.3]hexan-5-amine hydrochloride CAS No. 2763780-66-9

5-methylspiro[2.3]hexan-5-amine hydrochloride

Cat. No. B6277566
CAS RN: 2763780-66-9
M. Wt: 147.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methylspiro[2.3]hexan-5-amine hydrochloride (MSH) is an organic compound that has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. MSH is a simple, non-toxic, and relatively inexpensive compound, making it an attractive choice for scientific research. It is also a versatile compound, with a wide range of potential applications.

Scientific Research Applications

5-methylspiro[2.3]hexan-5-amine hydrochloride has a wide range of potential applications in scientific research. It has been used in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 5-methylspiro[2.3]hexan-5-amine hydrochloride has been used as a reagent in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. In medicinal chemistry, it has been used to synthesize drugs and other compounds for medicinal use. In biochemistry, 5-methylspiro[2.3]hexan-5-amine hydrochloride has been used in the synthesis of small molecules and in the study of enzyme reactions.

Mechanism of Action

5-methylspiro[2.3]hexan-5-amine hydrochloride is a relatively simple compound, and its mechanism of action is not well understood. However, it is believed that the compound binds to certain receptors in the body and alters their activity. This can lead to a variety of effects, depending on the target receptor. For example, 5-methylspiro[2.3]hexan-5-amine hydrochloride has been found to bind to opioid receptors and activate them, leading to an analgesic effect.
Biochemical and Physiological Effects
5-methylspiro[2.3]hexan-5-amine hydrochloride has a variety of biochemical and physiological effects. It has been found to have an analgesic effect, as mentioned above. It has also been found to have a variety of other effects, including anti-inflammatory and anti-oxidant effects. In addition, 5-methylspiro[2.3]hexan-5-amine hydrochloride has been found to have a neuroprotective effect, as well as an effect on the immune system.

Advantages and Limitations for Lab Experiments

5-methylspiro[2.3]hexan-5-amine hydrochloride has a number of advantages for laboratory experiments. It is a relatively simple and inexpensive compound, and it is non-toxic and relatively safe to work with. In addition, it is a versatile compound, with a wide range of potential applications. However, there are also some limitations to working with 5-methylspiro[2.3]hexan-5-amine hydrochloride. It is not very soluble in water, and it can be difficult to work with in aqueous solutions. In addition, it is not very stable, and it can decompose over time.

Future Directions

As 5-methylspiro[2.3]hexan-5-amine hydrochloride has a wide range of potential applications, there are a number of potential future directions for research. These include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in organic synthesis, medicinal chemistry, and biochemistry could be beneficial. Finally, further research into its solubility and stability could help to make it more suitable for laboratory experiments.

Synthesis Methods

5-methylspiro[2.3]hexan-5-amine hydrochloride can be synthesized in a variety of ways, depending on the desired product. Most commonly, it is synthesized via a reaction between an amine and a halide, such as hydrochloric acid. This reaction produces a salt, which is then converted to 5-methylspiro[2.3]hexan-5-amine hydrochloride by the addition of a base. Alternatively, 5-methylspiro[2.3]hexan-5-amine hydrochloride can be synthesized from aldehydes, ketones, and alcohols using a reaction with an amine. The reaction produces an amide, which can then be converted to 5-methylspiro[2.3]hexan-5-amine hydrochloride by the addition of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methylspiro[2.3]hexan-5-amine hydrochloride involves the reaction of 5-methylcyclopent-2-en-1-one with hydroxylamine hydrochloride to form 5-methyl-4-hydroxycyclopent-2-en-1-one, which is then reacted with sodium borohydride to form 5-methylspiro[2.3]hexan-5-ol. The final step involves the reaction of 5-methylspiro[2.3]hexan-5-ol with ammonium chloride in the presence of hydrochloric acid to form 5-methylspiro[2.3]hexan-5-amine hydrochloride.", "Starting Materials": [ "5-methylcyclopent-2-en-1-one", "hydroxylamine hydrochloride", "sodium borohydride", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "5-methylcyclopent-2-en-1-one is reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form 5-methyl-4-hydroxycyclopent-2-en-1-one.", "5-methyl-4-hydroxycyclopent-2-en-1-one is then reacted with sodium borohydride in the presence of methanol to form 5-methylspiro[2.3]hexan-5-ol.", "Finally, 5-methylspiro[2.3]hexan-5-ol is reacted with ammonium chloride in the presence of hydrochloric acid to form 5-methylspiro[2.3]hexan-5-amine hydrochloride." ] }

CAS RN

2763780-66-9

Product Name

5-methylspiro[2.3]hexan-5-amine hydrochloride

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.